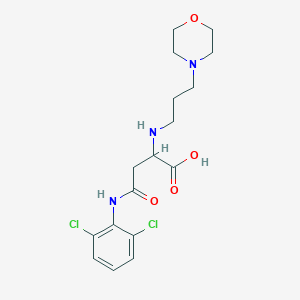

4-((2,6-Dichlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(2,6-dichloroanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23Cl2N3O4/c18-12-3-1-4-13(19)16(12)21-15(23)11-14(17(24)25)20-5-2-6-22-7-9-26-10-8-22/h1,3-4,14,20H,2,5-11H2,(H,21,23)(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXGCNUBNFABSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(CC(=O)NC2=C(C=CC=C2Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23Cl2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((2,6-Dichlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid (CAS No. 1097877-16-1) is a complex organic compound that has garnered attention for its potential biological activities. Its structure features a 2,6-dichlorophenyl group and a morpholinopropyl moiety attached to a 4-oxobutanoic acid backbone, suggesting possible interactions with various biological targets. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.

The molecular formula of this compound is , with a molecular weight of approximately 404.29 g/mol. The compound's intricate structure may influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H23Cl2N3O4 |

| Molecular Weight | 404.29 g/mol |

| CAS Number | 1097877-16-1 |

Preliminary studies suggest that compounds with similar structures exhibit significant biological activities such as enzyme inhibition and antimicrobial effects. The dual action mechanism of this compound may involve:

- Enzyme Inhibition : Potential inhibition of specific enzymes related to metabolic pathways.

- Antimicrobial Activity : Possible effectiveness against various pathogens.

Biological Activity Studies

Research indicates that the biological activity of this compound may extend to several therapeutic areas:

- Antioxidant Activity : Similar compounds have shown antioxidant properties, which could be beneficial in reducing oxidative stress.

- Anticancer Potential : Studies on structurally related compounds demonstrate efficacy against cancer cell lines, indicating potential anticancer properties for this compound as well.

Case Study: Anticancer Activity

A study examining the anticancer effects of structurally similar compounds demonstrated significant cytotoxicity against pancreatic cancer cell lines (PANC-1). The mechanisms involved included apoptosis and disruption of cell cycle progression.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for evaluating its therapeutic potential. Interaction studies have suggested:

- Binding Affinity : The compound may bind effectively to target enzymes or receptors.

- Synergistic Effects : Potential for enhanced activity when combined with other therapeutic agents.

Comparative Analysis

To further elucidate the unique properties of this compound, a comparison with other related compounds is presented below:

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| 4-(2-Aminophenyl)-4-oxobutanoic acid | Contains an aminophenyl group | Antitumor properties |

| 3-Morpholinopropylamine | Morpholine structure | Antimicrobial activity |

| 2-(4-Bromo-2,6-dichlorophenyl)aniline | Similar dichlorophenyl moiety | Potential enzyme inhibitor |

The unique combination of functional groups in this compound may confer distinct pharmacological properties not observed in the other compounds listed above.

Comparison with Similar Compounds

Structural Features

The compound’s core distinguishes it from similar molecules:

- Core: 4-Oxobutanoic acid vs. pyrazole carboxamide (e.g., compounds in ).

- Substituents: Dichlorophenyl group: Enhances steric bulk and electron-withdrawing effects compared to simpler aryl groups. Morpholinopropyl chain: Provides a polar, nitrogen-rich moiety, contrasting with shorter alkyl or arylideneamino groups in analogs.

Physicochemical Properties (Theoretical Comparison)

Notes:

- The 4-oxobutanoic acid core may confer pH-dependent solubility due to its carboxylic acid group, unlike the more stable carboxamide in pyrazole derivatives.

Q & A

Q. What synthetic strategies are optimal for preparing 4-((2,6-Dichlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid, and how is structural purity validated?

Methodological Answer: The synthesis typically involves a multi-step approach:

Acylation : React 2,6-dichloroaniline with a succinic anhydride derivative to form the 4-oxobutanoic acid backbone.

Amine Coupling : Introduce the 3-morpholinopropylamine group via carbodiimide-mediated coupling (e.g., EDC/HOBt).

Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization (solvent: ethyl acetate/hexane).

Q. Validation :

Q. Which analytical techniques are critical for characterizing this compound’s physicochemical properties?

Methodological Answer:

- Mass Spectrometry (HRMS) : Confirm molecular weight (theoretical: 404.29 g/mol) and fragmentation patterns .

- IR Spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, carboxylic acid O-H at ~2500-3300 cm⁻¹) .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding networks) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- In Vitro Assays :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase activity measured via ADP-Glo™) at varying concentrations (1 nM–10 µM) to determine IC₅₀ values .

- Receptor Binding : Perform competitive binding studies with radiolabeled ligands (e.g., -GPCR antagonists) and analyze via Scatchard plots .

- Cellular Uptake : Quantify intracellular accumulation using LC-MS/MS in cell lysates (e.g., HEK293 or HepG2 cells) .

Q. How should contradictions in bioactivity data across studies be resolved (e.g., divergent IC₅₀ values in kinase assays)?

Methodological Answer:

- Meta-Analysis : Normalize data using Z-scores to account for inter-lab variability in assay conditions (e.g., ATP concentration, pH) .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., dichlorophenyl vs. fluorophenyl groups) and correlate with activity trends .

- Molecular Dynamics Simulations : Model ligand-target binding to identify critical residues (e.g., hydrophobic pockets accommodating the morpholine group) .

Q. What experimental frameworks are recommended for assessing the compound’s pharmacokinetic (PK) properties?

Methodological Answer:

- ADME Profiling :

- Solubility : Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using shake-flask method .

- Plasma Stability : Incubate compound (1 µM) in human plasma at 37°C; quantify degradation via LC-MS over 24 hours .

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using luminescent substrates (e.g., P450-Glo™ Assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.